Cas no 1526474-24-7 (1-2-(3-bromo-5-methylphenyl)ethylpiperazine)

1-2-(3-bromo-5-methylphenyl)ethylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-2-(3-bromo-5-methylphenyl)ethylpiperazine
- 1-[2-(3-bromo-5-methylphenyl)ethyl]piperazine
- 1526474-24-7
- EN300-1915372
-
- インチ: 1S/C13H19BrN2/c1-11-8-12(10-13(14)9-11)2-5-16-6-3-15-4-7-16/h8-10,15H,2-7H2,1H3
- InChIKey: CRNRJNSURABRCI-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)C=C(C=1)CCN1CCNCC1
計算された属性
- せいみつぶんしりょう: 282.07316g/mol
- どういたいしつりょう: 282.07316g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 15.3Ų
1-2-(3-bromo-5-methylphenyl)ethylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1915372-0.25g |
1-[2-(3-bromo-5-methylphenyl)ethyl]piperazine |
1526474-24-7 | 0.25g |
$498.0 | 2023-09-17 | ||
Enamine | EN300-1915372-0.05g |
1-[2-(3-bromo-5-methylphenyl)ethyl]piperazine |
1526474-24-7 | 0.05g |
$455.0 | 2023-09-17 | ||
Enamine | EN300-1915372-10.0g |
1-[2-(3-bromo-5-methylphenyl)ethyl]piperazine |
1526474-24-7 | 10g |
$4052.0 | 2023-05-31 | ||
Enamine | EN300-1915372-0.5g |
1-[2-(3-bromo-5-methylphenyl)ethyl]piperazine |
1526474-24-7 | 0.5g |
$520.0 | 2023-09-17 | ||
Enamine | EN300-1915372-1g |
1-[2-(3-bromo-5-methylphenyl)ethyl]piperazine |
1526474-24-7 | 1g |
$541.0 | 2023-09-17 | ||
Enamine | EN300-1915372-0.1g |
1-[2-(3-bromo-5-methylphenyl)ethyl]piperazine |
1526474-24-7 | 0.1g |
$476.0 | 2023-09-17 | ||
Enamine | EN300-1915372-2.5g |
1-[2-(3-bromo-5-methylphenyl)ethyl]piperazine |
1526474-24-7 | 2.5g |
$1063.0 | 2023-09-17 | ||
Enamine | EN300-1915372-1.0g |
1-[2-(3-bromo-5-methylphenyl)ethyl]piperazine |
1526474-24-7 | 1g |
$943.0 | 2023-05-31 | ||
Enamine | EN300-1915372-5.0g |
1-[2-(3-bromo-5-methylphenyl)ethyl]piperazine |
1526474-24-7 | 5g |
$2732.0 | 2023-05-31 | ||
Enamine | EN300-1915372-10g |
1-[2-(3-bromo-5-methylphenyl)ethyl]piperazine |
1526474-24-7 | 10g |
$2331.0 | 2023-09-17 |
1-2-(3-bromo-5-methylphenyl)ethylpiperazine 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
1-2-(3-bromo-5-methylphenyl)ethylpiperazineに関する追加情報
1-(2-(3-Bromo-5-Methylphenyl)Ethyl)Piperazine: A Comprehensive Overview
The compound with CAS No. 1526474-24-7, commonly referred to as 1-(2-(3-bromo-5-methylphenyl)ethyl)piperazine, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the broader class of piperazines, which are widely recognized for their structural versatility and functional group diversity. The presence of a bromo and methyl substituent on the aromatic ring introduces unique electronic and steric properties, making this compound a valuable building block in organic synthesis.
Recent studies have highlighted the importance of piperazine derivatives in drug discovery, particularly in the development of bioactive molecules targeting various therapeutic areas. The 3-bromo-5-methylphenyl group attached to the piperazine ring contributes to the compound's ability to interact with biological targets, such as enzymes and receptors. This makes it a promising candidate for further exploration in medicinal chemistry.
From a synthetic perspective, the preparation of 1-(2-(3-bromo-5-methylphenyl)ethyl)piperazine involves a multi-step process that typically begins with the bromination of an aromatic precursor. The subsequent introduction of the methyl group and the formation of the piperazine ring are critical steps that require precise control over reaction conditions to ensure high yields and purity. Advanced techniques, such as microwave-assisted synthesis and catalytic methods, have been employed to optimize these steps, reflecting the ongoing advancements in modern organic chemistry.
The structural features of this compound also make it an attractive substrate for further functionalization. For instance, the bromine atom can serve as a leaving group in substitution reactions, enabling the introduction of additional functional groups that could enhance its bioactivity or solubility. Similarly, the methyl group provides a site for potential alkylation or oxidation reactions, further expanding its utility in drug design.
In terms of applications, 1-(2-(3-bromo-5-methylphenyl)ethyl)piperazine has shown promise in several areas. Its ability to form hydrogen bonds due to the piperazine ring makes it a potential candidate for inhibiting enzyme activity or modulating receptor function. Preclinical studies have demonstrated its efficacy in certain cellular models, suggesting its potential as a lead compound for developing novel therapeutics.
Moreover, the compound's stability under physiological conditions is another advantageous property that enhances its suitability for pharmacological studies. Its ability to withstand metabolic degradation without losing its bioactive properties is crucial for ensuring prolonged efficacy in vivo.
Looking ahead, ongoing research is focused on optimizing the synthesis of 1-(2-(3-bromo-5-methylphenyl)ethyl)piperazine while exploring its potential applications in more specific therapeutic contexts. Collaborative efforts between chemists and biologists are expected to yield deeper insights into its mechanism of action and therapeutic potential.
In conclusion, 1-(2-(3-bromo-5-methylphenyl)ethyl)piperazine represents a valuable addition to the arsenal of compounds available for drug discovery and chemical synthesis. Its unique structure, combined with recent advances in synthetic methodologies and biological applications, positions it as a key player in future research endeavors.
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